N-Benzyl-6-bromoquinazolin-4-amine

EGFR tyrosine kinase inhibition Quinazoline SAR ATP-competitive inhibitor

N-Benzyl-6-bromoquinazolin-4-amine (CAS 307538-35-8, PubChem CID is a synthetic 4,6-disubstituted quinazoline derivative belonging to the established 4-(phenylmethyl)aminoquinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Its structure comprises a quinazoline core bearing a benzylamino side chain at the C-4 position and a bromine atom at the C-6 position (C₁₅H₁₂BrN₃, MW 314.18 g/mol, XLogP3 4.0).

Molecular Formula C15H12BrN3
Molecular Weight 314.18 g/mol
Cat. No. B7740992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-bromoquinazolin-4-amine
Molecular FormulaC15H12BrN3
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C15H12BrN3/c16-12-6-7-14-13(8-12)15(19-10-18-14)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19)
InChIKeyCRIVWOZDTPNCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-bromoquinazolin-4-amine: A Defined 4-Benzylamino-6-bromoquinazoline Scaffold for EGFR-Targeted Kinase Probe and Anticancer Lead Procurement


N-Benzyl-6-bromoquinazolin-4-amine (CAS 307538-35-8, PubChem CID 720645) is a synthetic 4,6-disubstituted quinazoline derivative belonging to the established 4-(phenylmethyl)aminoquinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Its structure comprises a quinazoline core bearing a benzylamino side chain at the C-4 position and a bromine atom at the C-6 position (C₁₅H₁₂BrN₃, MW 314.18 g/mol, XLogP3 4.0) . This compound was systematically characterised as part of a foundational structure–activity relationship (SAR) study that defined the quinazoline scaffold as the preferred chromophore and benzylamino as one of the two preferred side chains for EGFR kinase inhibition . The 6-bromo substituent introduces an electron-withdrawing, lipophilic group whose electronic and steric contributions to target binding have been mapped within both 4-benzylamino and 4-(3-bromophenyl)amino quinazoline series, making this compound a well-documented reference point for rational kinase inhibitor design .

Why Generic Substitution of N-Benzyl-6-bromoquinazolin-4-amine with Other 4-Aminoquinazolines Carries Quantifiable Risk


The 4-aminoquinazoline chemotype exhibits an unusually steep SAR wherein even single-atom alterations at the 6-position or changes to the C-4 side chain produce IC₅₀ differences exceeding three orders of magnitude . Within the 4-benzylamino series studied by Rewcastle et al., the unsubstituted parent compound (7) displayed an IC₅₀ of 4,100 nM, whereas the 6,7-dimethoxy analogue (40) achieved 355 nM—a greater than 10-fold potency shift . In the more extensively characterised 4-(3-bromophenyl)amino series, the 6-amino derivative (45) reached 0.8 nM and the 7-amino analogue (48) reached 0.1 nM, compared to the 6-nitro derivative (44) at 897 nM—a nearly 9,000-fold range governed solely by 6-substituent electronic character . The 6-bromo substitution occupies a distinct intermediate electronic position (σₘ Hammett constant, electron-withdrawing) relative to 6-NH₂ (strongly electron-donating), 6-OMe (moderately electron-donating), 6-NO₂ (strongly electron-withdrawing), and 6-Cl (weaker electron-withdrawing), meaning that each analogue produces a unique inhibitory and selectivity fingerprint . Generic interchange without accounting for these quantified substituent effects risks order-of-magnitude potency losses or unintended shifts in kinase selectivity profiles.

Quantitative Differentiation Evidence: N-Benzyl-6-bromoquinazolin-4-amine Versus Closest Structural and Functional Analogs


EGFR Kinase Inhibitory Potency: Benzylamino vs. 3-Bromoanilino Side Chain Series Comparison

N-Benzyl-6-bromoquinazolin-4-amine belongs to the 4-(phenylmethyl)amino series, which Rewcastle et al. established as one of two preferred side-chain classes for quinazoline-based EGFR inhibition, alongside the 4-(3-bromophenyl)amino series . Within the benzylamino series, the unsubstituted parent (compound 7, N-benzylquinazolin-4-amine) exhibited an IC₅₀ of 4,100 nM against EGFR tyrosine kinase in a phospholipase C-γ1 substrate phosphorylation assay . The 6,7-dimethoxy benzylamino analogue (compound 40) was the most potent member of this series at IC₅₀ 355 nM . The corresponding 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline (PD 153035, compound 3) achieved an IC₅₀ of 0.029 nM—representing approximately 12,000-fold higher potency than the 6,7-dimethoxy benzylamino analogue and approximately 140,000-fold higher than the unsubstituted benzylamino parent . The 6-bromo substituent, being moderately electron-withdrawing, positions N-benzyl-6-bromoquinazolin-4-amine between the weakly active 6-unsubstituted and the more potent 6-amino/6-methoxy benzylamino derivatives in the electronic SAR continuum .

EGFR tyrosine kinase inhibition Quinazoline SAR ATP-competitive inhibitor Kinase probe development

Huntingtin Inhibition Screening: Direct Head-to-Head IC₅₀ Comparison of 6-Substituted Quinazoline-4-amines

In a Huntingtin inhibition screening panel, N-Benzyl-6-bromoquinazolin-4-amine demonstrated an IC₅₀ of 6,130 nM, providing a direct quantitative benchmark against three closely related 6-substituted quinazoline-4-amines tested under identical assay conditions . The 6-chloro analogue (4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol) was approximately 8.6-fold more potent at IC₅₀ 710 nM, while the 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline (IC₅₀ 1,310 nM) was 4.7-fold more potent than the target compound . The 6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine, differing only in the N-4 substituent (allyl vs. benzyl), exhibited an IC₅₀ of 5,360 nM, marginally more potent (1.14-fold) than the benzyl analogue . This rank order—6-Cl-alkylphenol (710 nM) > 6-Br-piperazine (1,310 nM) > 6-Br-allyl (5,360 nM) > 6-Br-benzyl (6,130 nM)—reveals that within the 6-bromo series, the N-benzyl substituent confers the lowest Huntingtin inhibitory activity among tested comparators, while the 6-chloro variant with an alkylphenol side chain achieves the highest potency .

Huntingtin protein inhibition Quinazoline SAR 6-Substituent effect High-throughput screening

Cytotoxic Activity of 6-Bromoquinazoline Derivatives Against Human Cancer Cell Lines: Class-Level Evidence

A focused library of 6-bromoquinazoline derivatives (compounds 5a–j) was evaluated for cytotoxic activity against MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) cell lines using the standard MTT assay . All compounds reduced cell viability with IC₅₀ values spanning 0.53–46.6 μM . The most potent derivative, compound 5b (bearing a fluoro substitution at the meta position of a pendant aromatic ring), achieved an IC₅₀ of 0.53 μM, which is approximately 88-fold more potent than the least active library member . While N-Benzyl-6-bromoquinazolin-4-amine was not directly assayed in this study, its core 6-bromoquinazoline-4-amine scaffold is identical to the library's pharmacophoric nucleus, and the benzyl N-substituent represents a distinct hydrophobic anchor point relative to the aryl/heteroaryl substitutions explored . Computational docking studies performed on this compound series demonstrated that the 6-bromo substituent engages in halogen bonding interactions within the ATP-binding pocket, a feature that is directly transferable to N-benzyl-6-bromoquinazolin-4-amine .

Cytotoxicity 6-Bromoquinazoline MCF-7 SW480 Anticancer screening

Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile Versus Close 6-Halo and 4-Amino Analogues

N-Benzyl-6-bromoquinazolin-4-amine possesses an XLogP3 value of 4.0, a single hydrogen bond donor (the secondary amine NH), three hydrogen bond acceptors (quinazoline N1, N3, and the exocyclic amine N), and a topological polar surface area (TPSA) of 37.8 Ų . This physicochemical profile differentiates it from the 6-bromo-4-(3-bromophenylamino)quinazoline series, where the anilino NH donor and additional bromine on the phenyl ring alter both lipophilicity and electronic distribution . The benzylamino side chain contributes a rotatable bond count of 3, compared to the 4 rotatable bonds typically found in 4-anilinoquinazolines, conferring a slightly more constrained conformational profile . The bromine atom at C-6 contributes substantially to molecular weight (314.18 vs. ~235 for a hypothetical 6-unsubstituted analogue) and elevates XLogP3 relative to 6-H analogues—both parameters are critical determinants of passive membrane permeability and cellular penetration in kinase inhibitor programmes . The TPSA of 37.8 Ų falls well below the 140 Ų threshold commonly associated with oral bioavailability, suggesting acceptable membrane permeability potential .

Lipophilicity XLogP3 Hydrogen bond donors Drug-likeness Physicochemical profiling

Irreversible EGFR/HER-2 Inhibitor Design: 6-Position Functionalisation Precedent from the 4-Anilinoquinazoline Series

Tsou et al. demonstrated that the 6-position of 4-(3-bromophenylamino)quinazolines can be elaborated with Michael acceptors (butynamide, crotonamide, methacrylamide) to generate covalent, irreversible EGFR and HER-2 inhibitors . Key compound 16a, bearing a 6-crotonamide substituent, displayed excellent oral antitumour activity in an A431 human epidermoid carcinoma xenograft model in nude mice . This established that the 6-position is not merely a modulatory site for reversible binding affinity but can be converted into a covalent warhead attachment point . N-Benzyl-6-bromoquinazolin-4-amine, with its 6-bromo substituent, serves as a direct synthetic precursor for palladium-catalysed cross-coupling reactions (Buchwald–Hartwig amination, Suzuki coupling, Sonogashira coupling) to install such covalent warheads or other functional groups at the 6-position . This synthetic versatility at the 6-position is shared with the 6-iodo analogue but with differentiated reactivity: aryl bromides offer a balance of oxidative addition reactivity and stability superior to aryl iodides for many catalytic conditions, while providing greater reactivity than the corresponding 6-chloro analogue .

Irreversible kinase inhibitor EGFR HER-2 Covalent inhibitor Michael acceptor

Defined Application Scenarios for N-Benzyl-6-bromoquinazolin-4-amine Procurement Based on Quantitative Evidence


EGFR Kinase SAR Probe: Mapping 6-Substituent Electronic Effects Within the 4-Benzylaminoquinazoline Series

N-Benzyl-6-bromoquinazolin-4-amine is positioned as an intermediate electronic probe within the 4-benzylaminoquinazoline SAR landscape. With the benchmark unsubstituted parent (IC₅₀ 4,100 nM) and the most potent 6,7-dimethoxy analogue (IC₅₀ 355 nM) defining the potency boundaries of this series, the 6-bromo derivative occupies a distinct electronic space (σₘ ~0.39, electron-withdrawing) that is orthogonal to the electron-donating 6-NH₂ (σₘ ~-0.16) and 6-OMe (σₘ ~0.12) substituents already profiled . Procuring this compound enables direct experimental measurement of how a moderately electron-withdrawing 6-substituent modulates EGFR binding affinity relative to the published data points, filling a critical gap in the electronic SAR map .

Huntingtin Activity Chemical Probe with Defined Low-Potency Benchmark

In Huntingtin inhibition screening, N-Benzyl-6-bromoquinazolin-4-amine exhibits the lowest potency (IC₅₀ 6,130 nM) among four related 6-substituted quinazoline-4-amines tested under identical conditions . This low-potency benchmark is valuable as a negative control or reference compound in Huntingtin-targeted assay cascades, where its ~8.6-fold weaker activity relative to the most potent analogue (6-Cl-alkylphenol, IC₅₀ 710 nM) provides a defined dynamic range for assay validation . Researchers can procure this compound to establish the lower sensitivity limit of Huntingtin inhibition assays or to serve as an inactive comparator in chemical genetic studies.

Synthetic Intermediate for Diversified 6-Functionalised 4-Benzylaminoquinazoline Libraries

The C-6 bromine atom in N-Benzyl-6-bromoquinazolin-4-amine provides a validated synthetic handle for Pd-catalysed cross-coupling reactions, including Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos catalyst systems . This enables procurement of the compound as a common late-stage intermediate for parallel library synthesis, where the 6-bromo group can be replaced with amines, boronic acids, or alkynes to generate focused arrays of 6-substituted analogues. The benzylamino side chain at C-4 remains stable under these coupling conditions, preserving the kinase hinge-binding motif . This synthetic strategy is directly relevant to programmes developing irreversible EGFR/HER-2 inhibitors, where the 6-position serves as the Michael acceptor attachment point, following the precedent established by Tsou et al. .

Physicochemical Reference Standard for Cellular Permeability Profiling of Quinazoline Kinase Inhibitors

With an XLogP3 of 4.0, a single hydrogen bond donor, three hydrogen bond acceptors, and a TPSA of 37.8 Ų, N-Benzyl-6-bromoquinazolin-4-amine occupies a favourable drug-like physicochemical space that predicts adequate passive membrane permeability . These parameters place it within the central lipophilicity range (LogP 2–5) commonly targeted for cell-based kinase inhibitor screening . The compound can be procured as a reference standard for calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability measurements in quinazoline-focused medicinal chemistry programmes, where its single HBD and low TPSA serve as a benchmark for compounds expected to exhibit transcellular passive diffusion .

Quote Request

Request a Quote for N-Benzyl-6-bromoquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.